

Application Notes and Protocols: **cis-Ned19**

Colocalization with LysoTracker

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Compound of Interest

Compound Name: *cis-Ned19*

Cat. No.: B12368896

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These application notes provide a detailed protocol for studying the colocalization of **cis-Ned19** with LysoTracker, a fluorescent probe for acidic organelles, to investigate the role of NAADP-mediated calcium signaling in lysosomal function.

Introduction

cis-Ned19 is a potent and selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. NAADP is a crucial second messenger that mobilizes intracellular calcium (Ca^{2+}) from acidic organelles, primarily lysosomes, through the activation of two-pore channels (TPCs). Due to its inherent fluorescence, **cis-Ned19** can be visualized within cells, and its localization to acidic compartments suggests a direct interaction with the machinery of NAADP-mediated Ca^{2+} release.

LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic vesicular organelles, such as lysosomes, in live cells. By co-staining cells with **cis-Ned19** and a LysoTracker probe, researchers can visualize and quantify the extent to which **cis-Ned19** localizes to lysosomes. This colocalization provides evidence for the lysosome as a primary site of action for Ned-19 and, by extension, for the regulation of NAADP signaling.

Data Presentation

Quantitative analysis of colocalization is critical for an objective interpretation of the experimental results. The degree of overlap between the fluorescence signals of **cis-Ned19** and LysoTracker can be determined using various statistical parameters. The following table summarizes typical quantitative data obtained from such an experiment using image analysis software (e.g., ImageJ with the Coloc 2 plugin, or similar).

Treatment Group	Pearson's Correlation Coefficient (PCC)	Manders' Overlap Coefficient (M1) (cis-Ned19 with LysoTracker)	Manders' Overlap Coefficient (M2) (LysoTracker with cis-Ned19)
Control (Vehicle)	0.15 ± 0.05	0.20 ± 0.07	0.18 ± 0.06
cis-Ned19 (10 µM)	0.82 ± 0.09	0.88 ± 0.05	0.79 ± 0.11
Bafilomycin A1 (100 nM) + cis-Ned19 (10 µM)	0.35 ± 0.10	0.40 ± 0.08	0.32 ± 0.09

Table 1: Quantitative Colocalization Analysis of **cis-Ned19** and LysoTracker. Data are represented as mean ± standard deviation from n=3 independent experiments. PCC values range from -1 (perfect anti-correlation) to +1 (perfect correlation), with 0 indicating no correlation. Manders' coefficients (M1, M2) represent the fraction of the intensity of one channel that overlaps with the other. Bafilomycin A1 is an inhibitor of the vacuolar H⁺-ATPase, which disrupts lysosomal acidification and serves as a negative control.

Experimental Protocols

Protocol 1: Live-Cell Staining for cis-Ned19 and LysoTracker Colocalization

This protocol details the steps for co-staining live cells with **cis-Ned19** and LysoTracker Red DND-99 for fluorescence microscopy.

Materials:

- Cultured mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research question)

- Glass-bottom imaging dishes or coverslips
- Complete cell culture medium
- **cis-Ned19** (stock solution in DMSO)
- LysoTracker Red DND-99 (1 mM stock solution in DMSO)[1]
- Phosphate-buffered saline (PBS), pH 7.4
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Confocal laser scanning microscope

Procedure:

- Cell Seeding: The day before the experiment, seed the cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.
- Preparation of Staining Solutions:
 - LysoTracker Working Solution: Prepare a 50-100 nM working solution of LysoTracker Red DND-99 in pre-warmed complete cell culture medium.[1] Protect the solution from light.
 - **cis-Ned19** Working Solution: Prepare a 1-10 μ M working solution of **cis-Ned19** in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
- LysoTracker Staining:
 - Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the LysoTracker working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[2]
- **cis-Ned19** Staining:

- After the LysoTracker incubation, add the **cis-Ned19** working solution directly to the dish containing the LysoTracker solution.
- Incubate for an additional 30-60 minutes at 37°C in a CO₂ incubator.
- Washing and Imaging:
 - Aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
 - Add fresh, pre-warmed live-cell imaging medium to the cells.
 - Immediately proceed to imaging on a confocal microscope.
- Image Acquisition:
 - Use appropriate laser lines and emission filters for **cis-Ned19** (e.g., excitation ~405 nm, emission ~450-500 nm - Note: The exact excitation and emission maxima for **cis-Ned19** can vary, and should be empirically determined. It is known to be a blue-fluorescent compound) and LysoTracker Red DND-99 (excitation ~577 nm, emission ~590 nm).^{[3][4]}
 - Acquire images sequentially to minimize bleed-through between the channels.
 - Capture multiple Z-stacks for each field of view to allow for 3D colocalization analysis.

Protocol 2: Quantitative Colocalization Analysis

This protocol outlines the steps for analyzing the acquired images to quantify the degree of colocalization.

Materials:

- Image analysis software (e.g., Fiji/ImageJ, Imaris, or similar)
- Acquired fluorescence images (in a lossless format like .tif)

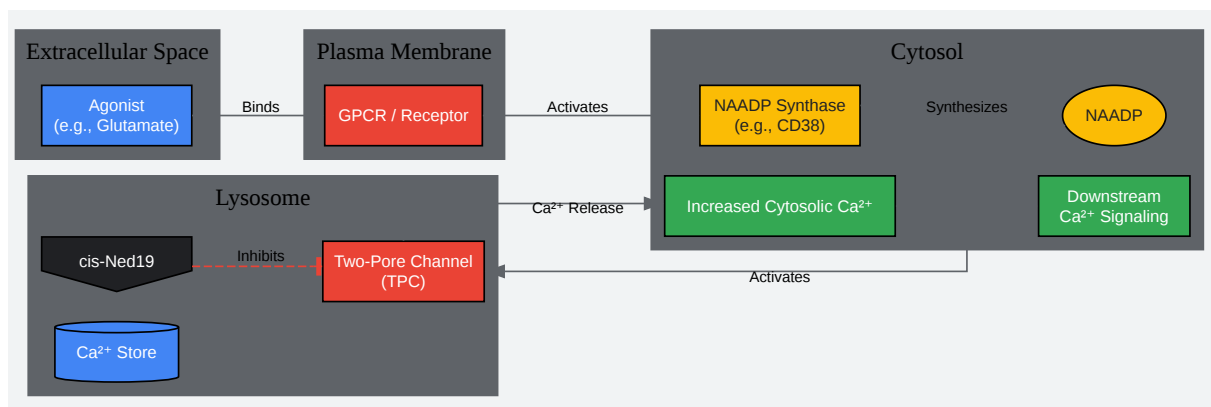
Procedure:

- Image Pre-processing:

- Open the multi-channel image in the analysis software.
- If necessary, apply a background subtraction algorithm (e.g., rolling ball background subtraction) to reduce noise.
- Region of Interest (ROI) Selection:
 - Define ROIs around individual cells to exclude background from the analysis.
- Colocalization Analysis:
 - Use a colocalization analysis plugin (e.g., "Coloc 2" in Fiji/ImageJ).
 - Calculate the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficients (M1 and M2).
 - Generate a scatterplot (cytofluorogram) to visualize the relationship between the pixel intensities of the two channels.
- Data Interpretation:
 - A PCC value close to 1 indicates a strong positive correlation between the two signals.
 - M1 represents the fraction of **cis-Ned19** signal that colocalizes with LysoTracker, and M2 represents the fraction of LysoTracker signal that colocalizes with **cis-Ned19**.

Visualizations

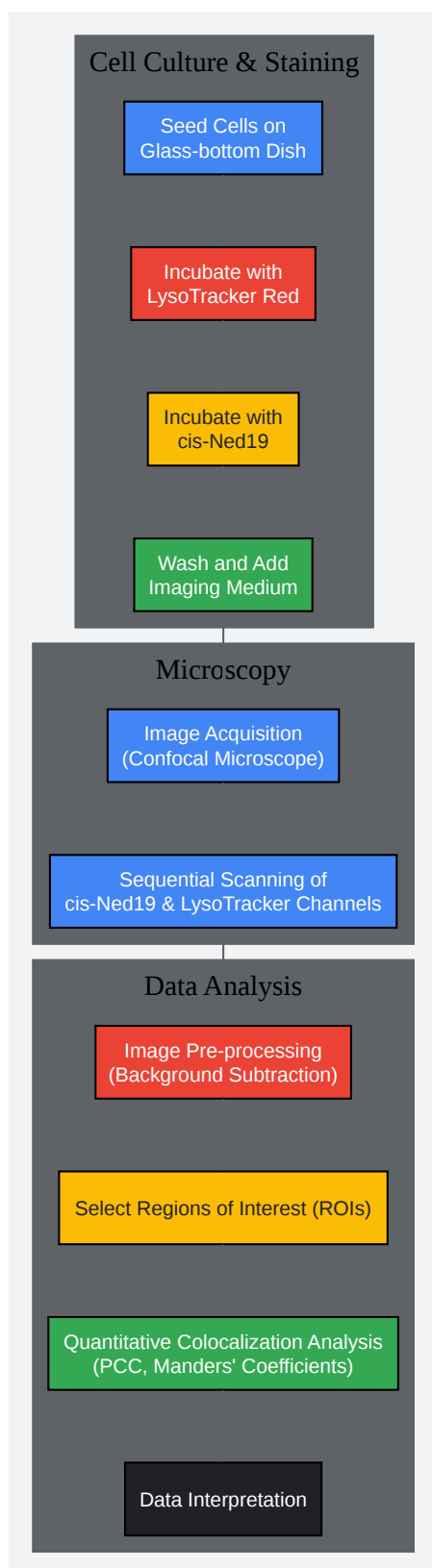
NAADP Signaling Pathway at the Lysosome



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Caption: NAADP-mediated Ca²⁺ release from lysosomes and its inhibition by **cis-Ned19**.

Experimental Workflow for Colocalization Analysis



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Caption: Step-by-step workflow for **cis-Ned19** and LysoTracker colocalization.

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